molecular formula C24H22N6O3 B2440262 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1207040-96-7

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2440262
CAS RN: 1207040-96-7
M. Wt: 442.479
InChI Key: JJQIAALSPSDSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as MPQOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation. N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to reduce oxidative stress, which is implicated in several chronic diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its potential as a multi-targeted therapeutic agent. It exhibits several different biological activities, which may make it useful in treating a variety of diseases. However, one limitation of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain forms.

Future Directions

There are several future directions for research related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide with higher yields and purity. Another area of interest is the investigation of the potential therapeutic applications of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential for treating various diseases.

Synthesis Methods

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multistep process that includes the reaction of 6-morpholinopyridazine with 3-bromoaniline, followed by the reaction of the resulting intermediate with 4-oxoquinazoline-3(4H)-acetic acid. The final product is obtained through the condensation of the intermediate with acetic anhydride. The synthesis method has been optimized to produce N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide with high yields and purity.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c31-23(15-30-16-25-21-7-2-1-6-19(21)24(30)32)26-18-5-3-4-17(14-18)20-8-9-22(28-27-20)29-10-12-33-13-11-29/h1-9,14,16H,10-13,15H2,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIAALSPSDSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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